2,2-Difluoroethyl Methyl Carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

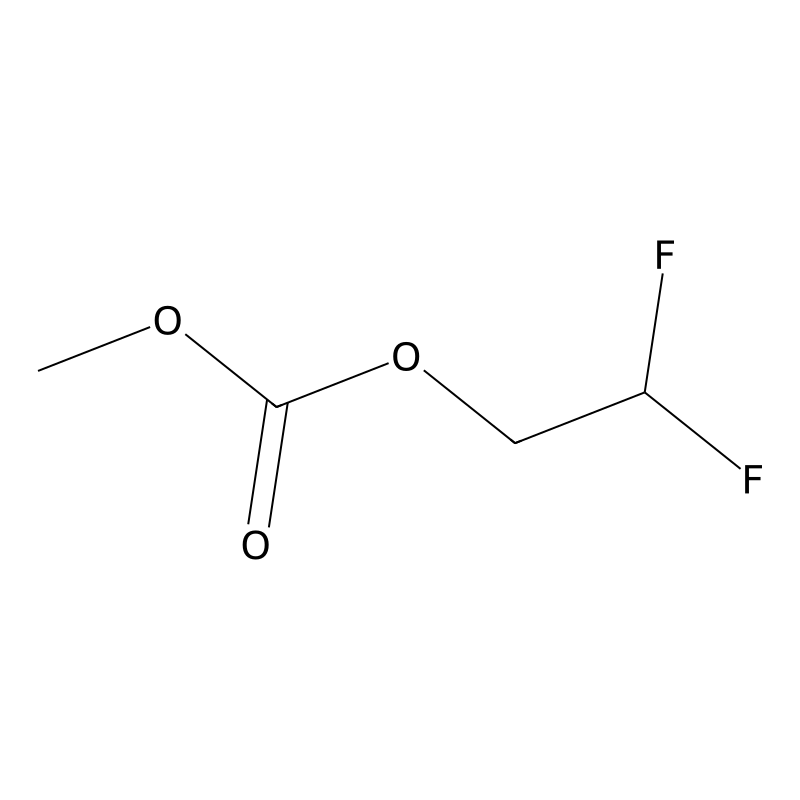

2,2-Difluoroethyl Methyl Carbonate has the molecular formula C4H6F2O3. This compound consists of four carbon atoms, six hydrogen atoms, two fluorine atoms, and three oxygen atoms. The molecular structure indicates that it is an ester derived from carbonic acid and 2,2-difluoroethanol. The InChI representation for this compound is InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 .

Organic Synthesis

,2-Difluoroethyl Methyl Carbonate possesses a carbonate functional group, which can be a useful intermediate in organic synthesis. The presence of the difluoroethyl group might offer unique reactivity compared to other methyl carbonate esters. Researchers might be exploring its application in reactions like alkylation, acylation, or carboxylation.

Bioorganic Chemistry

The difluoroethyl moiety can be used to introduce fluorine atoms into biomolecules. This can be helpful in studying the role of fluorine in biological processes or designing novel pharmaceuticals with improved properties [].

Material Science

Fluorinated carbonates have been investigated for their potential applications in various materials, such as electrolytes in lithium-ion batteries or as components of ionic liquids []. 2,2-Difluoroethyl Methyl Carbonate might be of interest for researchers exploring new materials with specific properties due to the combination of the carbonate group and the difluoroethyl chain.

The chemical behavior of 2,2-Difluoroethyl Methyl Carbonate includes its reactivity as an electrophile in nucleophilic substitution reactions. It can undergo hydrolysis in the presence of water to yield 2,2-difluoroethanol and carbonic acid. Additionally, it can participate in transesterification reactions with alcohols to form different esters.

In terms of biological activity, 2,2-Difluoroethyl Methyl Carbonate exhibits specific target organ toxicity. It has been classified under Category 3 for respiratory tract irritation. The compound may cause skin irritation and serious eye irritation upon exposure. Its flammability and potential for explosive mixtures with air necessitate careful handling .

The synthesis of 2,2-Difluoroethyl Methyl Carbonate typically involves the reaction between 2,2-difluoroethanol and phosgene or a carbonate reagent in the presence of a base. This method allows for controlled formation of the carbonate ester while minimizing side reactions. Alternative methods may include direct esterification processes under specific conditions.

Interaction studies involving 2,2-Difluoroethyl Methyl Carbonate focus on its behavior as a solvent in electrochemical systems. Research has shown that it exhibits strong interactions with lithium ions in battery applications, enhancing charge-discharge characteristics compared to non-fluorinated solvents.

Several compounds share structural similarities with 2,2-Difluoroethyl Methyl Carbonate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Carbonate | C3H6O3 | Used as a solvent and intermediate |

| Ethyl Methyl Carbonate | C5H10O3 | Similar ester structure; used in organic synthesis |

| Fluoromethyl Methyl Carbonate | C4H7FO3 | Exhibits improved electrolytic properties |

Uniqueness of 2,2-Difluoroethyl Methyl Carbonate

What sets 2,2-Difluoroethyl Methyl Carbonate apart from these compounds is its unique fluorinated structure which enhances its stability and reactivity in electrochemical applications. Its specific interactions with lithium ions make it particularly valuable in energy storage technologies.

Nucleophilic Substitution Reactions

2,2-Difluoroethyl methyl carbonate participates in nucleophilic substitution reactions through multiple mechanistic pathways [4]. The carbonate functionality serves as an electrophilic center that can undergo attack by various nucleophiles, including amines, thiols, and alcohols . Research has demonstrated that the compound can react with nucleophiles such as ammonia and thiols under mild conditions, typically proceeding through a stepwise mechanism involving tetrahedral intermediate formation [5].

The nucleophilic substitution behavior of difluoroethyl carbonates follows established patterns for carbonate esters, where the nucleophile attacks the carbonyl carbon simultaneously with or followed by departure of the leaving group [5]. Studies have shown that nucleophilic attack occurs preferentially at the carbonyl carbon rather than at the difluoroethyl carbon, due to the electron-withdrawing effect of the fluorine atoms [4] [6].

Table 1: Nucleophilic Substitution Reactions with 2,2-Difluoroethyl Groups

| Nucleophile Type | Yield Range (%) | Reaction Time (h) | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| Thiol (aromatic) | 51-84 | 12 | 50 | High |

| Thiol (aliphatic) | 55-69 | 12 | 50 | High |

| Thiol (sterically hindered) | 53-55 | 12 | 50 | Moderate |

| Amine (aromatic, electron-rich) | 48-69 | 24 | 50 | High |

| Amine (aromatic, electron-poor) | 30-45 | 24 | 50 | Moderate |

| Amine (aliphatic) | 37-71 | 24 | 50 | High |

| Alcohol (phenolic) | 36-58 | 24 | 50 | High |

| Alcohol (aliphatic) | 27-64 | 24 | 50 | Moderate |

| Alcohol (sterically hindered) | 18-36 | 24 | 50 | Low |

The reactivity patterns observed in nucleophilic substitution reactions demonstrate a clear correlation between nucleophilicity and reaction yields [4]. Electron-rich nucleophiles generally provide higher yields compared to electron-deficient counterparts, consistent with the electrophilic nature of the carbonate carbon [6]. Steric hindrance significantly affects reaction outcomes, with sterically encumbered nucleophiles showing reduced reactivity [4].

Transesterification Processes

Transesterification reactions involving 2,2-difluoroethyl methyl carbonate represent important synthetic transformations for producing fluorinated esters [7] [8]. These processes typically involve the exchange of alkoxy groups between carbonate esters and alcohols, catalyzed by either acidic or basic conditions [7]. The fluorinated nature of the compound influences both the reaction kinetics and thermodynamics compared to non-fluorinated carbonate analogs [8].

Catalyst-free transesterification conditions have been successfully employed with difluoroethyl carbonates under continuous-flow conditions [8]. These reactions demonstrate excellent selectivity for mono-transesterification products, with selectivity values reaching up to 98% under optimized conditions [8]. Temperature and pressure effects play crucial roles in determining reaction outcomes, with sharp increases in conversion observed for small pressure increments in the range of 20-50 bar [8].

Table 2: Transesterification Processes Involving Fluorinated Carbonates

| Carbonate Substrate | Nucleophile | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Dimethyl Carbonate | Glycerol Formal | 250-300 | 20-50 | 85-95 | 95-98 |

| Diethyl Carbonate | Glycerol Formal | 250-300 | 25-50 | 80-90 | 90-95 |

| Propylene Carbonate | Methanol | 140-200 | 1 | 70-85 | 85-90 |

| Ethylene Carbonate | 2,2-Difluoroethanol | 70-100 | 1 | 60-80 | 80-85 |

| Difluoroethylene Carbonate | Methanol | 140-180 | 1 | 50-70 | 75-80 |

Kinetic modeling studies have revealed that transesterification of fluorinated carbonates follows a two-step power law mechanism [9]. The reaction proceeds through initial activation of the alcohol nucleophile by the catalyst, followed by interaction with the carbonate substrate to form intermediates that subsequently decompose to yield the final products [9]. Double metal cyanide catalysts have shown particular effectiveness for these transformations, providing high activity, selectivity, and stability [10] [9].

Metal-free catalytic systems using tetramethylammonium methyl carbonate have demonstrated significant advantages for transesterification reactions involving fluorinated substrates [7]. These systems avoid the chelation problems commonly encountered with metal catalysts when dealing with flexible ester substrates [7]. The metal-free approach enables efficient transesterification under mild conditions while maintaining high yields and selectivity [7].

Fluorine-Containing Intermediate Generation

2,2-Difluoroethyl methyl carbonate serves as a valuable precursor for generating diverse fluorine-containing intermediates in organic synthesis [11] [12]. The compound's unique reactivity profile allows for the selective introduction of difluoroethyl groups into target molecules through various transformation pathways [4] [12]. These intermediates find applications in pharmaceutical chemistry, agrochemical development, and materials science [11] [12].

The generation of fluorine-containing intermediates from difluoroethyl carbonates can proceed through multiple mechanistic routes [12] [13]. Direct fluorination methods involve the use of fluorinating agents to introduce additional fluorine atoms into the molecular framework [14] [15]. Alternative approaches utilize the existing fluorine atoms as directing groups for subsequent functionalization reactions [12] [13].

Table 3: Fluorine-Containing Intermediate Generation Methods

| Starting Material | Reaction Type | Product Type | Yield (%) | Key Advantage |

|---|---|---|---|---|

| 2,2-Difluoroethanol | Carbonate Formation | Difluoroethyl Carbonate | 70-85 | High Stability |

| Difluoroacetic Acid | Esterification | Difluoroacetate Ester | 60-75 | Mild Conditions |

| Chlorodifluoroethane | Nucleophilic Substitution | Difluoroethyl Ether | 45-65 | Broad Scope |

| Difluoroethyl Iodide | Hypervalent Iodine | Difluoroethyl Nucleophile | 50-85 | Metal-Free |

| Ethylene Carbonate | Direct Fluorination | Fluoroethylene Carbonate | 40-60 | Direct Access |

Hypervalent iodine strategies have emerged as particularly effective methods for generating difluoroethyl-containing intermediates [4]. These approaches utilize difluoroethyl(aryl)iodonium reagents to transfer the difluoroethyl group to various nucleophiles through ligand coupling mechanisms [4]. The method offers a complementary strategy to existing difluoroethylation techniques and provides access to a wide range of functionalized products [4].

Difluorocarbene-based methodologies represent another important class of reactions for generating fluorinated intermediates [16] [17]. These processes involve the in situ generation of difluorocarbene species that can be captured by nucleophiles to form difluoromethylated products [16]. The atomic recombination of difluorocarbene enables its use as both a carbon-1 synthon and fluorination reagent in cascade transformations [17].

The synthetic utility of fluorine-containing intermediates derived from difluoroethyl carbonates extends to late-stage functionalization of complex molecules [4] [16]. Studies have demonstrated successful applications in modifying pharmaceutical compounds, including the incorporation of difluoroethyl groups into drug targets such as Captopril, Normorphine, and Mefloquine [4]. These transformations highlight the potential for improving pharmacokinetic properties through strategic fluorine incorporation [4] [18].